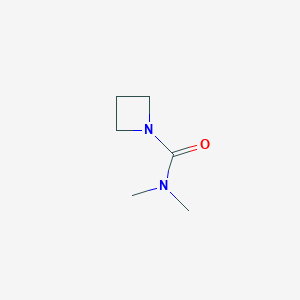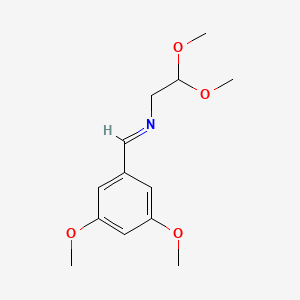
(E)-N-(2,2-Dimethoxyethyl)-1-(3,5-dimethoxyphenyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2,2-Dimethoxyethyl)-1-(3,5-dimethoxyphenyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features a methanimine group attached to a 3,5-dimethoxyphenyl ring and a 2,2-dimethoxyethyl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2,2-Dimethoxyethyl)-1-(3,5-dimethoxyphenyl)methanimine typically involves the condensation of an amine with an aldehyde or ketone. In this case, the starting materials would likely be 3,5-dimethoxybenzaldehyde and 2,2-dimethoxyethylamine. The reaction is usually carried out under mild conditions, often in the presence of a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This might include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-(2,2-Dimethoxyethyl)-1-(3,5-dimethoxyphenyl)methanimine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso compound, while reduction would produce an amine.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or reagent in biochemical studies.
Industry: Could be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for (E)-N-(2,2-Dimethoxyethyl)-1-(3,5-dimethoxyphenyl)methanimine would depend on its specific application. Generally, imines can act as electrophiles in chemical reactions, interacting with nucleophiles to form new bonds. The molecular targets and pathways involved would vary based on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-N-(2,2-Dimethoxyethyl)-1-(3,4-dimethoxyphenyl)methanimine
- (E)-N-(2,2-Dimethoxyethyl)-1-(3,5-dimethylphenyl)methanimine
Uniqueness
(E)-N-(2,2-Dimethoxyethyl)-1-(3,5-dimethoxyphenyl)methanimine is unique due to the specific arrangement of methoxy groups on the phenyl ring and the presence of the 2,2-dimethoxyethyl substituent
Propriétés
Numéro CAS |
54879-67-3 |
|---|---|
Formule moléculaire |
C13H19NO4 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
N-(2,2-dimethoxyethyl)-1-(3,5-dimethoxyphenyl)methanimine |
InChI |
InChI=1S/C13H19NO4/c1-15-11-5-10(6-12(7-11)16-2)8-14-9-13(17-3)18-4/h5-8,13H,9H2,1-4H3 |
Clé InChI |
OGVBPSJWLOCTOD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)C=NCC(OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid](/img/structure/B14624351.png)

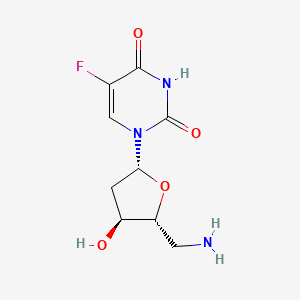
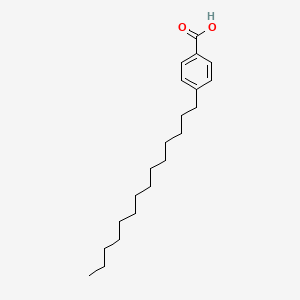
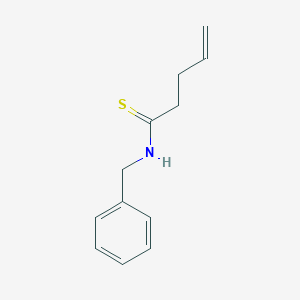
![1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol](/img/structure/B14624377.png)

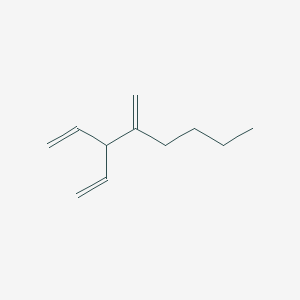

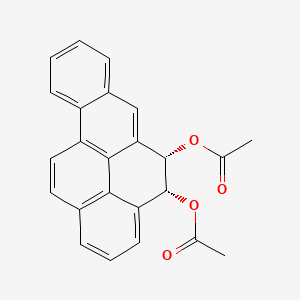

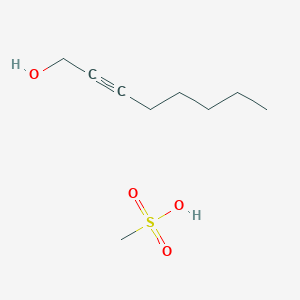
![Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl-](/img/structure/B14624420.png)
